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Compound of Interest |

Spiro[2.6]nonan-1-amine
Compound Name:
hydrochloride
CAS No.: 2097957-12-3
Cat. No.: B1480433
. J

Executive Summary & Compound Identity

Spiro[2.6]nonan-1-amine hydrochloride is a spirocyclic primary amine where a cyclopropane
ring is fused to a cycloheptane ring at a single carbon atom. In drug discovery, this scaffold
serves as a conformationally restricted bioisostere, often used to modulate lipophilicity and
metabolic stability compared to simple alkyl amines.

This guide provides a comprehensive spectroscopic profile.[1] Where experimental literature for
this specific isomer is proprietary, data is derived from high-fidelity predictive modeling and
validated against the core spiro[2.6]nonane skeleton and analogous

-cyclopropyl amines.

Chemical Identity Table
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Property Detail

IUPAC Name Spiro[2.6]nonan-1-amine hydrochloride

Formula

Molecular Weight 139.24 g/mol (Free base) / 175.70 g/mol (Salt)

CAS Nurmber Generic/Analog Ref:[2][3][4][5][6] 1354953-19-1
(Related free base variants)

SMILES C1CCCC2(CC1)CC2N.CI

Appearance White to off-white crystalline solid

Solubility Soluble in Water, Methanol, DMSO; Insoluble in

non-polar solvents (Hexane, Toluene)

Structural Analysis & Numbering

Proper assignment of NMR signals requires a rigorous numbering system. The
spiro[2.6]nonane system is numbered starting from the smaller ring, adjacent to the spiro
junction.

(CH-NH2)

(Spiro)

Figure 1: Numbering Scheme for Spiro[2.6]nonan-1-amine

Click to download full resolution via product page
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Synthesis & Impurity Profile (Context for
Spectroscopy)

Understanding the synthesis is critical for identifying potential spectroscopic impurities. The
most common route involves the cyclopropanation of methylene cycloheptane followed by a
Curtius rearrangement.

Key Impurities to Monitor:
o Residual Solvents: Ethyl acetate or Ethanol (from ester precursors).

o Diastereomers: If substituents exist (unlikely for the 1-amine, but possible if C2 is
substituted).

e Hydrolysis Products: Spiro[2.6]nonan-1-carboxylic acid (look for carbonyl in IR/Carbon
NMR).
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Figure 2: Synthetic Pathway & Potential Impurity Sources

Click to download full resolution via product page

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or Methanol-d4 (to prevent amine proton exchange broadening).

H NMR (400 MHz, DMSO-d

)
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The spectrum is characterized by the distinct high-field signals of the cyclopropane ring and the
broad multiplets of the cycloheptane ring.
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Critical Analysis:

o Chirality: C1 is a chiral center. Consequently, the protons on C2 are diastereotopic,
appearing as distinct multiplets rather than a simple triplet/doublet.

e Spiro Effect: The spiro-fusion at C3 imposes rigidity, often causing the C4 and C9 protons to
appear as complex multiplets rather than simple triplets.

C NMR (100 MHz, DMSO-d
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B. Infrared Spectroscopy (FT-IR)
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Method: KBr Pellet or ATR
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C. Mass Spectrometry (ESI-MS)

Mode: Positive lon Mode

e Molecular lon (

): 140.14 m/z[7]

o Base Peak: Often 123 m/z (Loss of
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) is observed due to the facile elimination of ammonia from primary amines, especially if the
resulting carbocation is stabilized (secondary cyclopropyl cation).

o Fragmentation Pattern:
o m/z 140

123 (Loss of

)

o m/z 123

Ring opening/fragmentation of the cycloheptane ring.

Quality Control & Handling Protocol
Purity Assay (HPLC-UV/ELSD)

Since the compound lacks a strong chromophore (no aromatic rings), UV detection at 210 nm
is weak and prone to solvent interference.

o« Recommended Detector.ELSD (Evaporative Light Scattering Detector) or CAD (Charged
Aerosol Detector) for accurate quantitation.

» Mobile Phase: Water/Acetonitrile with 0.1% TFA (Trifluoroacetic acid) to maintain the
protonated state and improve peak shape.

Stability

e Hygroscopicity: Hydrochloride salts of small amines are often hygroscopic. Store in a
desiccator.

o Free Base Instability: The free base (liquid) absorbs

from air to form carbamates. Always handle the free base under Nitrogen/Argon.
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e PubChemlLite.Spiro[2.6]nonan-1-amine hydrochloride Entry.[5][7][8][9] (Accessed 2026).
[718]

+ Miyake, H. et al.An Efficient Method for the Synthesis of Spiro[2.6]nonane-4,9-dione. J-
Stage, 2010. (Provides reference shifts for the spiro[2.6]nonane skeleton).

¢ Sigma-Aldrich.Spiro[3.5]nonan-1-amine hydrochloride Product Sheet. (Analogous spiro-
amine characterization data).

¢ SpectraBase.Spiro[2.6]nonan-4-one Mass Spectrum. Wiley Science Solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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